molecular formula C7H6ClFO2S B1295201 5-Fluoro-2-methylbenzenesulfonyl chloride CAS No. 445-05-6

5-Fluoro-2-methylbenzenesulfonyl chloride

Cat. No. B1295201
Key on ui cas rn: 445-05-6
M. Wt: 208.64 g/mol
InChI Key: NPEWBMJAUUSBLE-UHFFFAOYSA-N
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Patent
US07176196B2

Procedure details

To a solution of 5-fluoro-2-methyl-benzenesulfonyl chloride (4.18 g, 20 mmol) in acetone (20 mL) was added a 40% aqueous solution of methylamine (4.5 mL, 60 mmol) under nitrogen and the mixture stirred for 5 min. Acetone was removed in vacuo and the aqueous residue extracted with CH2Cl2. The CH2Cl2 extract was dried (Na2SO4), filtered, concentrated and the residue purified by column chromatography (SiO2, 10% ether in CH2Cl2) to provide 3.9 g (19.2 mmol, Yield 96%) of the title compound as a white solid; 1H NMR (500 MHz, CDCl3) δ ppm: 2.59 (3H, s), 2.67 (3H, d, J=5.5 Hz), 4.41 (1H, brs), 7.13–7.20 (1H, m), 7.29 (1H, dd, J=8.2, 5.5 Hz), 7.69 (1H, J=8.6, 2.1 Hz); LC/MS m/z 204 (M+H).
Quantity
4.18 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
96%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[CH:4][C:5]([CH3:12])=[C:6]([S:8](Cl)(=[O:10])=[O:9])[CH:7]=1.[CH3:13][NH2:14]>CC(C)=O>[F:1][C:2]1[CH:3]=[CH:4][C:5]([CH3:12])=[C:6]([S:8]([NH:14][CH3:13])(=[O:10])=[O:9])[CH:7]=1

Inputs

Step One
Name
Quantity
4.18 g
Type
reactant
Smiles
FC=1C=CC(=C(C1)S(=O)(=O)Cl)C
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
4.5 mL
Type
reactant
Smiles
CN
Name
Quantity
20 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
the mixture stirred for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Acetone was removed in vacuo
EXTRACTION
Type
EXTRACTION
Details
the aqueous residue extracted with CH2Cl2
EXTRACTION
Type
EXTRACTION
Details
The CH2Cl2 extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the residue purified by column chromatography (SiO2, 10% ether in CH2Cl2)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
FC=1C=CC(=C(C1)S(=O)(=O)NC)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 19.2 mmol
AMOUNT: MASS 3.9 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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